![molecular formula C19H17N7O B2434995 6-(pyridin-3-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2200701-81-9](/img/structure/B2434995.png)
6-(pyridin-3-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(pyridin-3-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H17N7O and its molecular weight is 359.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research into similar pyrimidine and pyridine derivatives has revealed a variety of synthesis methods and biological activities. For instance, studies have focused on the synthesis of new derivatives and their preliminary biological screening, revealing pronounced plant growth stimulating effects and antimicrobial properties. These compounds are synthesized through reactions involving different starting materials, such as methyl chloroacetate, hydrazinolysis, and further derivatization to obtain compounds with desired biological activities (Pivazyan et al., 2019; Hossan et al., 2012).
Hydrogen Bonding and Structural Analysis
The study of hydrogen-bonded structures in compounds with pyrimidine cores has provided insights into their electronic structures and molecular interactions. These investigations contribute to the understanding of how such compounds can be utilized in various scientific applications, including material science and molecular engineering (Orozco et al., 2009).
Design and Discovery for Cognitive Disorders
In the realm of neuroscience research, specific pyrimidine derivatives have been identified as potential agents for treating cognitive disorders. Through structure-based drug design, compounds have been optimized for selectivity and pharmacokinetics, demonstrating procognitive activity in rodent models and suggesting their utility in exploring treatments for disorders associated with cognitive impairment (Verhoest et al., 2012).
Antimicrobial and Antioxidant Activities
The synthesis of novel pyrimidine-azitidinone analogues has been explored, highlighting their antimicrobial, antitubercular, and antioxidant activities. Such studies underscore the potential of these compounds in developing new therapeutic agents and contribute to the broader understanding of heterocyclic chemistry in medicinal research (Chandrashekaraiah et al., 2014).
Properties
IUPAC Name |
6-pyridin-3-yl-2-[[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c27-17-4-3-16(14-2-1-6-20-8-14)24-26(17)11-13-9-25(10-13)19-15-5-7-21-18(15)22-12-23-19/h1-8,12-13H,9-11H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGCNUSFNXZLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2C=CN3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
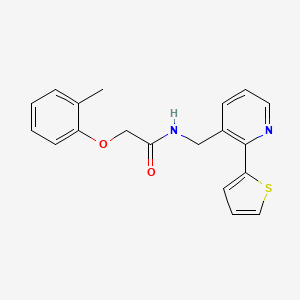
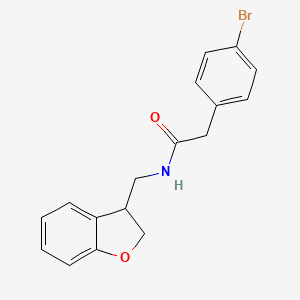


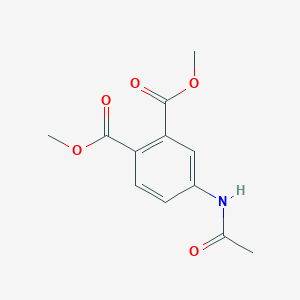
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-3-carboxylate](/img/structure/B2434923.png)
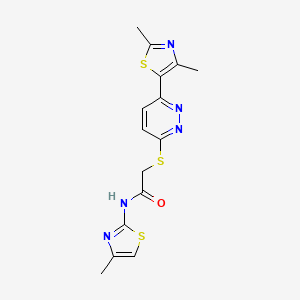
![N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide](/img/structure/B2434927.png)
![N-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-5-yl)methyl]prop-2-enamide](/img/structure/B2434928.png)
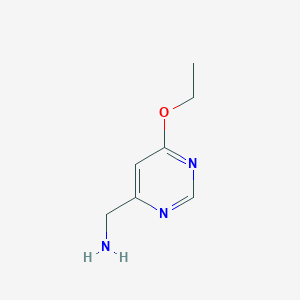
![[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
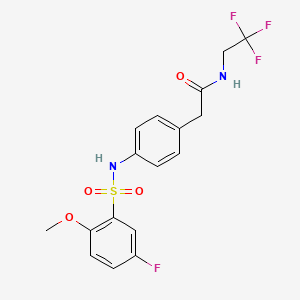
![Tert-butyl 3-[1-hydroxy-1-(3-phenylmethoxyphenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2434933.png)

